molecular formula C13H20OS B3837774 5-(2,6-dimethylphenoxy)-1-pentanethiol

5-(2,6-dimethylphenoxy)-1-pentanethiol

Cat. No.: B3837774
M. Wt: 224.36 g/mol
InChI Key: IBRNJJQEJZPRSV-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylphenoxy)-1-pentanethiol is a sulfur-containing organic compound featuring a pentanethiol backbone substituted with a 2,6-dimethylphenoxy group. This structure confers unique physicochemical properties, such as intermediate lipophilicity and metabolic stability, making it relevant in medicinal chemistry and prodrug design.

Properties

IUPAC Name

5-(2,6-dimethylphenoxy)pentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-15/h6-8,15H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRNJJQEJZPRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Metabolic Stability and Prodrug Activation

Compounds with phenoxyalkanoic acid backbones, such as 5-(2,6-dimethylphenoxy)pentanoic acid (2c) and 3-(2,6-dimethylphenoxy)propanoic acid, highlight the impact of chain length on metabolic activation. These acids act as prodrugs that release phenolic metabolites via mitochondrial β-oxidation:

  • 5-(Phenoxy)pentanoic acids require two β-oxidation cycles to release the active phenolic metabolite.
  • 3-(Phenoxy)propanoic acids release the metabolite after one β-oxidation cycle due to their shorter chain .

Table 1: Metabolic Activation of Phenoxyalkanoic Acid Analogs

Compound Chain Length β-Oxidation Cycles Required Active Metabolite Released
3-(2,6-Dimethylphenoxy)propanoic acid C3 1 2,6-Dimethylphenol
5-(2,6-Dimethylphenoxy)pentanoic acid C5 2 2,6-Dimethylphenol

This difference in activation kinetics may influence therapeutic efficacy and dosing regimens for prodrug applications.

Sodium Channel Blocking Activity

Structural analogs of mexiletine, a sodium channel blocker, demonstrate how substituents on the phenoxy group and alkyl chain affect potency and use-dependent block:

  • Mexiletine (2-(2,6-dimethylphenoxy)propanamine): Tonic block IC50: 83 μM Use-dependent block IC50: 28 μM .
  • Compound III (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine: Longer alkyl chain increases lipophilicity. Tonic block IC50: 108 μM (less potent than mexiletine). Use-dependent block IC50: 15 μM (2× more potent than mexiletine) .

Table 2: Sodium Channel Blocking Activity of Phenoxypropanamine Analogs

Compound Structure Modification Tonic Block IC50 (μM) Use-Dependent Block IC50 (μM)
Mexiletine Base structure (C3 chain) 83 28
Compound III Extended C3 chain + methyl group 108 15
Compound II (4-chloro-2-methylphenoxy analog) Chlorine substitution on aromatic ring 30 15

The data suggest that lipophilicity and alkyl chain length enhance use-dependent blocking, critical for treating myotonic disorders. Chlorine substitution (Compound II) further increases tonic block potency .

Anticonvulsant Activity

Phenoxyethylaminol derivatives exhibit anticonvulsant effects linked to lipophilicity:

  • (S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride: ED50 (MES test): 7.57 mg/kg Protective Index (PI): 4.55 .
  • (R,S)-trans-2-N-[(2,6-Dimethylphenoxy)ethyl]aminocyclohexan-1-ol: ED50: 7.73 mg/kg PI: 3.90 .

Table 3: Anticonvulsant Activity of Phenoxyethylaminol Derivatives

Compound Structural Feature ED50 (mg/kg) Protective Index (PI)
(S)-(+)-aminobutan-1-ol derivative Linear C4 chain 7.57 4.55
(R,S)-trans-aminocyclohexan-1-ol derivative Cyclohexane ring 7.73 3.90

The cyclohexane ring slightly reduces the protective index, likely due to altered bioavailability or target engagement .

Impact of Substituents on the Aromatic Ring

Modifications to the 2,6-dimethylphenoxy group significantly alter pharmacological profiles:

  • Removal of methyl groups (e.g., Me3 vs. Mexiletine):
    • Reduces sodium channel blocking potency by 7-fold .
  • Chlorine substitution (e.g., HBK15 in ):
    • Enhances binding affinity to receptors due to increased electronegativity.
  • Trimethylphenoxy derivatives (e.g., HBK18): Increased steric bulk may hinder metabolic clearance or receptor access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,6-dimethylphenoxy)-1-pentanethiol
Reactant of Route 2
5-(2,6-dimethylphenoxy)-1-pentanethiol

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